N-[3-(benzoylamino)propyl]nicotinamide
Description
N-[3-(Benzoylamino)propyl]nicotinamide is a synthetic compound combining nicotinamide (a form of vitamin B3) with a benzoylamino-functionalized propyl chain. Its structure features a nicotinamide moiety linked via a three-carbon propyl spacer to a benzoyl amide group.
Properties
IUPAC Name |
N-(3-benzamidopropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(13-6-2-1-3-7-13)18-10-5-11-19-16(21)14-8-4-9-17-12-14/h1-4,6-9,12H,5,10-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIJPSCJHUIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on N-[3-(benzoylamino)propyl]nicotinamide and N-[3-(dimethylamino)propyl]-2-propenamide (PMN P-86-1602, referenced in ), highlighting structural, functional, and regulatory differences.
Table 1: Structural and Functional Comparison
Key Differences:
In contrast, the dimethylamino group in the analogous compound offers basicity and solubility, favoring industrial applications. The nicotinamide moiety may confer metabolic activity, whereas the acrylamide group in the analog is reactive, posing polymerization utility but also toxicity concerns .
Regulatory Status: N-[3-(dimethylamino)propyl]-2-propenamide is regulated under workplace safety protocols (e.g., concentration limits of 0.1% for exposure control) due to its acrylamide-related hazards . No such data exists for the target compound, though its nicotinamide component generally aligns with safer pharmacological profiles.
Applications: The analog’s industrial use contrasts with the hypothesized pharmaceutical focus of the target compound, driven by nicotinamide’s role in NAD+ metabolism and benzoylamino’s structural mimicry of peptide bonds.
Research Findings and Limitations
- Toxicity: The analog’s acrylamide group is associated with neurotoxicity and carcinogenicity, necessitating strict exposure controls . For the target compound, the absence of reactive acrylamide may reduce toxicity risks, though benzoylamino derivatives can exhibit varied bioactivity.
- Synthetic Utility: The dimethylamino-propyl acrylamide analog is valued in polymer science for crosslinking, while the target compound’s nicotinamide linkage could enable drug delivery systems or enzyme-targeted therapies.
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